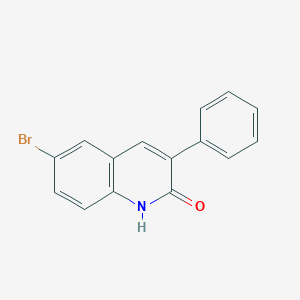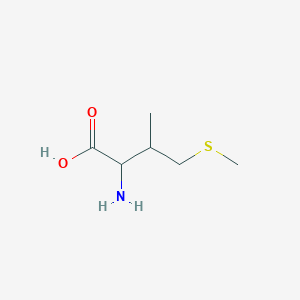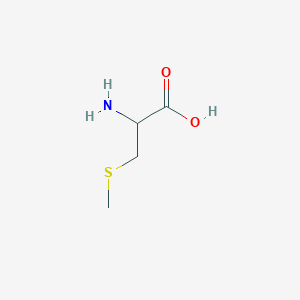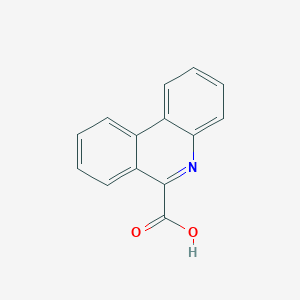
6-Phenanthridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenanthridinecarboxylic acid is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a member of the phenanthridine family and is widely used in various fields, including medicinal chemistry, biochemistry, and material science.
Mecanismo De Acción
The mechanism of action of 6-Phenanthridinecarboxylic acid is not fully understood. However, it is believed to interact with various biological targets, including DNA, RNA, and proteins. It has been shown to intercalate into DNA and inhibit DNA replication and transcription. It has also been shown to bind to RNA and inhibit RNA synthesis. In addition, it has been shown to interact with various proteins, including enzymes and receptors.
Efectos Bioquímicos Y Fisiológicos
6-Phenanthridinecarboxylic acid has several biochemical and physiological effects. In vitro studies have shown that it exhibits antimicrobial activity against various bacterial and fungal strains. It has also been shown to exhibit antitumor activity against various cancer cell lines. In addition, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Phenanthridinecarboxylic acid in lab experiments include its ease of synthesis, low cost, and wide range of applications. However, its limitations include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research of 6-Phenanthridinecarboxylic acid. One of the directions is to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory diseases. Another direction is to develop new synthetic methods for the synthesis of 6-Phenanthridinecarboxylic acid and its derivatives. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 6-Phenanthridinecarboxylic acid can be achieved through several methods, including the Pinner reaction, Ullmann reaction, and Sonogashira coupling. The Pinner reaction involves the reaction of 2-aminobenzamide with acetic anhydride in the presence of hydrochloric acid. The Ullmann reaction involves the reaction of 2-iodobenzoic acid with copper powder in the presence of N,N-dimethylformamide. The Sonogashira coupling involves the reaction of 2-iodobenzoic acid with phenylacetylene in the presence of palladium catalyst and copper iodide.
Aplicaciones Científicas De Investigación
6-Phenanthridinecarboxylic acid has several scientific research applications, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, it has been used as a starting material for the synthesis of various bioactive compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. In biochemistry, it has been used as a fluorescent probe for the detection of DNA and RNA. In material science, it has been used as a building block for the synthesis of various functional materials, including polymers, dendrimers, and metal-organic frameworks.
Propiedades
Número CAS |
19711-92-3 |
|---|---|
Nombre del producto |
6-Phenanthridinecarboxylic acid |
Fórmula molecular |
C14H9NO2 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
phenanthridine-6-carboxylic acid |
InChI |
InChI=1S/C14H9NO2/c16-14(17)13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,(H,16,17) |
Clave InChI |
DQISNQZAUQTBOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C(=O)O |
Sinónimos |
6-Phenanthridinecarboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




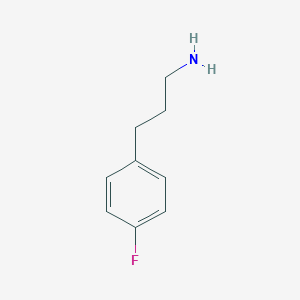
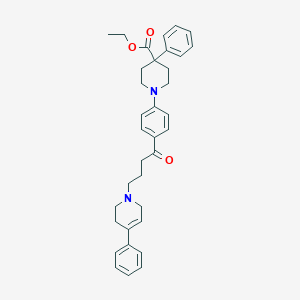
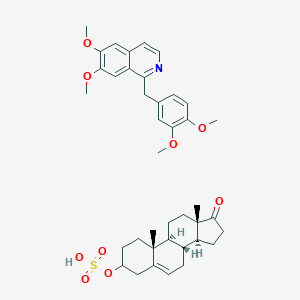
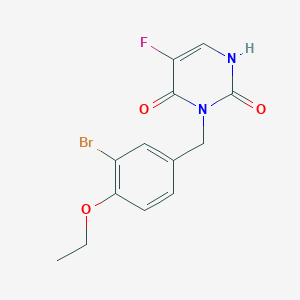




![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)
